molecular formula C17H16N2O5S B10877006 2-({2-[(2,4-Dimethyl-6-nitrophenyl)amino]-2-oxoethyl}sulfanyl)benzoic acid

2-({2-[(2,4-Dimethyl-6-nitrophenyl)amino]-2-oxoethyl}sulfanyl)benzoic acid

Cat. No.: B10877006
M. Wt: 360.4 g/mol
InChI Key: MWBTYZULVDAKEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(2,4-DIMETHYL-6-NITROANILINO)-2-OXOETHYL]SULFANYL}BENZOIC ACID is a complex organic compound characterized by its unique structural features, including a nitroaniline moiety and a benzoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2,4-DIMETHYL-6-NITROANILINO)-2-OXOETHYL]SULFANYL}BENZOIC ACID typically involves multiple steps:

    Nitration of 2,4-Dimethylaniline: The initial step involves the nitration of 2,4-dimethylaniline to produce 2,4-dimethyl-6-nitroaniline. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Formation of the Amide Linkage: The nitroaniline derivative is then reacted with an appropriate acylating agent, such as acetic anhydride, to form the corresponding amide.

    Thioether Formation: The amide is subsequently treated with a thiol compound, such as thiobenzoic acid, under basic conditions to form the thioether linkage.

    Oxidation and Final Assembly: The final step involves the oxidation of the intermediate compound to introduce the benzoic acid moiety, completing the synthesis of 2-{[2-(2,4-DIMETHYL-6-NITROANILINO)-2-OXOETHYL]SULFANYL}BENZOIC ACID.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2,4-DIMETHYL-6-NITROANILINO)-2-OXOETHYL]SULFANYL}BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

    Hydrolysis: The amide and thioether linkages can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) with a Lewis acid catalyst.

    Hydrolysis: Aqueous acid or base solutions.

Major Products

    Reduction: Conversion to 2-{[2-(2,4-DIMETHYL-6-AMINOANILINO)-2-OXOETHYL]SULFANYL}BENZOIC ACID.

    Substitution: Halogenated derivatives of the original compound.

    Hydrolysis: Breakdown into smaller fragments, such as benzoic acid and 2,4-dimethyl-6-nitroaniline derivatives.

Scientific Research Applications

2-{[2-(2,4-DIMETHYL-6-NITROANILINO)-2-OXOETHYL]SULFANYL}BENZOIC ACID has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[2-(2,4-DIMETHYL-6-NITROANILINO)-2-OXOETHYL]SULFANYL}BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The nitroaniline moiety can participate in redox reactions, while the benzoic acid group can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-{[2-(2,4-DIMETHYL-6-AMINOANILINO)-2-OXOETHYL]SULFANYL}BENZOIC ACID: A reduced form of the original compound with an amino group instead of a nitro group.

    2-{[2-(2,4-DIMETHYL-6-NITROANILINO)-2-OXOETHYL]SULFANYL}PHENYLACETIC ACID: A structurally similar compound with a phenylacetic acid moiety instead of a benzoic acid group.

Uniqueness

2-{[2-(2,4-DIMETHYL-6-NITROANILINO)-2-OXOETHYL]SULFANYL}BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitroaniline and benzoic acid moieties provide a versatile platform for various chemical modifications and biological interactions, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C17H16N2O5S

Molecular Weight

360.4 g/mol

IUPAC Name

2-[2-(2,4-dimethyl-6-nitroanilino)-2-oxoethyl]sulfanylbenzoic acid

InChI

InChI=1S/C17H16N2O5S/c1-10-7-11(2)16(13(8-10)19(23)24)18-15(20)9-25-14-6-4-3-5-12(14)17(21)22/h3-8H,9H2,1-2H3,(H,18,20)(H,21,22)

InChI Key

MWBTYZULVDAKEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=O)CSC2=CC=CC=C2C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.